Quinoxalin-2-amine
Overview
Description
Quinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3. It is structurally characterized by a quinoxaline ring system, which consists of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and various industrial processes.
Scientific Research Applications
Quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic and optical properties.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. It is often used in the design of new pharmaceuticals and therapeutic agents.
Medicine: this compound derivatives are investigated for their potential as drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It also finds applications in the development of sensors and catalysts.
Mechanism of Action
Target of Action
Quinoxalin-2-amine, also known as 2-Aminoquinoxaline, primarily targets the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, making them key targets for managing conditions like diabetes .
Mode of Action
This compound interacts with its targets by inhibiting their activity. Specifically, it exhibits inhibitory activity against α-amylase and α-glucosidase enzymes . The compound forms important interactions with the active sites of these enzymes, leading to a decrease in their activity .
Biochemical Pathways
By inhibiting α-amylase and α-glucosidase, this compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates into glucose, thereby regulating blood sugar levels .
Result of Action
The inhibition of α-amylase and α-glucosidase enzymes by this compound leads to a decrease in the rate of carbohydrate breakdown. This can help manage blood sugar levels, making the compound potentially useful in the treatment of conditions like diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of the compound . .
Future Directions
Quinoxalin-2-amine has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups is a promising future direction .
Biochemical Analysis
Biochemical Properties
Quinoxalin-2-amine has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of new phenylisoxazole this compound hybrids, which have shown potential as α-amylase and α-glucosidase inhibitors . These interactions suggest that this compound could play a significant role in biochemical reactions involving these enzymes.
Cellular Effects
The effects of this compound on cells are primarily observed in its derivatives. For instance, certain derivatives of this compound have shown cytotoxicity against various cancer cell lines . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies on its derivatives suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its derivatives have been synthesized and characterized using various spectroscopy methods, suggesting that it may have stability over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Its derivatives have been tested for their cytotoxicity in vitro against various cancer cell lines , suggesting that different dosages could have varying effects.
Metabolic Pathways
It is known that nitrogen-containing heterocyclic compounds like this compound can have significant applications in various fields, suggesting that it may be involved in complex metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One common method for synthesizing quinoxalin-2-amine involves the condensation of o-phenylenediamine with glyoxal or its derivatives. This reaction typically occurs under acidic or basic conditions and can be carried out in solvents such as ethanol or acetic acid.
Cyclization Reaction: Another approach involves the cyclization of 1,2-diaminobenzene with α-diketones or α-keto acids. This method often requires the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoxalin-2-amine can undergo oxidation reactions to form quinoxalin-2-one derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield dihydroquinoxaline derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly employed in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinoxalin-2-one derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Comparison with Similar Compounds
Quinoxalin-2-amine can be compared with other similar nitrogen-containing heterocyclic compounds, such as:
Quinoxalin-2-one: Similar in structure but with a carbonyl group at the 2-position, leading to different chemical reactivity and biological activity.
Quinazolin-2-amine: Contains a similar fused ring system but with a different arrangement of nitrogen atoms, resulting in distinct pharmacological properties.
Benzimidazole: Another nitrogen-containing heterocycle with a different ring fusion pattern, used in various pharmaceutical applications.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWAEZWWQFSEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279557 | |
Record name | Quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-05-5 | |
Record name | 5424-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5424-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoxalin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Quinoxalin-2-amine?
A1: this compound has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. []
Q2: How is this compound typically characterized spectroscopically?
A2: this compound and its derivatives are commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. These techniques help in confirming the structure and purity of the synthesized compounds. [, ]
Q3: What are some efficient methods for synthesizing this compound derivatives?
A3: Various synthetic routes have been explored for this compound derivatives, including:
- Cerium Oxide Nanoparticle-Catalyzed Synthesis: This environmentally friendly approach uses cerium oxide nanoparticles to catalyze a three-component reaction between 1,2-diamines, carbonyl compounds (aldehydes or ketones), and isocyanides in water. [, ]
- Cyanide-Based Sequential Reaction: This efficient method utilizes sodium cyanide in a one-pot, two-step reaction with ortho-phenylenediamines and aldehydes under aerobic conditions. [, ]
- 2,1,3-Benzoselenadiazole Intermediates: This strategy employs readily accessible 2,1,3-benzoselenadiazoles for the synthesis of mutagenic imidazo[4,5-f]quinoxalin-2-amines. [, , ]
Q4: How does the reactivity of this compound compare to chloropyrazine in reactions with potassium amide?
A4: While both 2-chloropyrazine and 2-chloroquinoxaline react with potassium amide in liquid ammonia to produce their respective amino derivatives, the mechanisms differ. 2-chloropyrazine undergoes an Addition-Nucleophilic-Ring-Opening-Ring-Closure (ANRORC) mechanism, while 2-chloroquinoxaline follows an Addition-Elimination (AE) pathway. []
Q5: Are there any known catalytic applications of this compound derivatives?
A5: Currently, the research primarily focuses on the biological activity and synthesis of this compound derivatives. Catalytic properties and applications haven't been extensively explored yet.
Q6: How do structural modifications of this compound influence its biological activity?
A6: Modifications to the this compound scaffold significantly impact its biological activity. For instance, introducing a piperidine ring at the 2-amino position, along with specific substitutions on the phenyl ring, has been shown to enhance anti-salmonella activity and biofilm inhibition. []
Q7: Can you elaborate on the influence of specific substituents on this compound's biological activity?
A7: Research indicates that incorporating electron-withdrawing groups like chlorine or electron-donating groups like methoxy at the para position of the phenyl ring in N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines can lead to potent anti-salmonella activity. []
Q8: What are some notable biological activities exhibited by this compound derivatives?
A8: this compound derivatives have shown promising activity in various biological contexts:
- Antibacterial Activity: Some derivatives exhibit potent anti-salmonella activity against Salmonella paratyphi, making them potential candidates for combating foodborne illnesses. []
- Antibiofilm Activity: Certain derivatives can effectively inhibit biofilm formation in Salmonella paratyphi, a significant challenge in antibacterial therapy. []
- α-Amylase and α-Glucosidase Inhibition: Phenylisoxazole this compound hybrids have shown potential as inhibitors of α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. []
- Apoptosis Induction: Hybrid molecules incorporating this compound with a benzimidazole nucleus exhibit promising apoptosis-inducing properties, highlighting their potential in cancer research. []
- Nuclear Import Inhibition: Derivatives like INI-43 can inhibit the nuclear import receptor Kpnβ1, disrupting nuclear transport and displaying anticancer activity in various cancer cell lines. []
- Sphingosyl Phosphorylcholine (SPC) Receptor Inhibition: 3-Chloro-5-substituted-quinoxalin-2-amine derivatives demonstrate superior inhibition of the SPC receptor, suggesting potential therapeutic use in inflammatory diseases like atopic dermatitis. []
Q9: Are there known instances of this compound derivatives acting as mutagens?
A9: Yes, some this compound derivatives, particularly those with methyl substitutions on the imidazo[4,5-f]quinoxaline ring system, such as 3,4,8-trimethyl-3H-imidazo[4,5-f]this compound (4,8-DiMeIQx) and 3,5,8-trimethyl-3H-imidazo[4,5-f]this compound (5,8-DiMeIQx), have been identified as potent mutagens. [, ]
Q10: What is the significance of the compound 2-aminoquinoxaline-3-carboxyamide in relation to alloxazine?
A10: 2-aminoquinoxaline-3-carboxyamide serves as a precursor for synthesizing alloxazine. This synthetic pathway highlights the versatility of this compound derivatives in accessing other biologically relevant heterocyclic compounds. []
Q11: What approaches could be explored to enhance the stability, solubility, or bioavailability of this compound derivatives for pharmaceutical applications?
A11: While the research primarily focuses on synthesis and biological evaluation, potential strategies to improve the pharmaceutical properties of this compound derivatives could involve:
Q12: What is known about the toxicity and safety profile of this compound derivatives?
A12: Detailed toxicological data is limited in the provided research. Given the mutagenic potential of some derivatives, thorough toxicity assessments are crucial before considering clinical applications.
Q13: How are residues of Sulfaquinoxaline, a related compound, analyzed in food products like eggs and poultry?
A14: Residues of Sulfaquinoxaline in food products are determined by first extracting the compound using acetonitrile. After a partitioning clean-up, Sulfaquinoxaline is hydrolyzed to 2-aminoquinoxaline. This is then converted to its trifluoroacetyl derivative, which is suitable for analysis by gas-liquid chromatography with electron-capture detection. This method is effective for detecting residues at concentrations ranging from 0.1 to 5 mg kg-1. []
Q14: What analytical techniques are used to identify and quantify this compound and its photoproducts in water samples?
A15: Liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-Q-TOFMS) is a powerful technique employed to analyze this compound and its photoproducts in water. This method provides information about the molecular weight and fragmentation patterns of the compounds, facilitating their identification and quantification. []
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